molecular formula C22H15N5O2S B5292490 (2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5292490
M. Wt: 413.5 g/mol
InChI Key: DFZDMVPNTKRMLR-RAXLEYEMSA-N
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Description

(2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes benzimidazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and furan intermediates, which are then coupled through a series of reactions involving nitrile formation and sulfur incorporation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The benzimidazole and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is unique due to its combination of benzimidazole and furan rings, along with the presence of a nitrile group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

(Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2S/c1-28-14-6-8-18-19(11-14)25-21(24-18)13(12-23)10-15-7-9-20(29-15)30-22-26-16-4-2-3-5-17(16)27-22/h2-11H,1H3,(H,24,25)(H,26,27)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZDMVPNTKRMLR-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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